Cas no 1202006-91-4 (1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile)

1-(2,4-Difluorophenyl)-4-oxocyclohexane-1-carbonitrile is a fluorinated cyclohexane derivative featuring a carbonyl group and a nitrile functionality. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the construction of complex heterocyclic frameworks. The presence of difluorophenyl and electron-withdrawing groups enhances its utility as an intermediate in pharmaceutical and agrochemical applications. Its structural features allow for selective modifications, making it valuable for the development of bioactive molecules. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined synthetic pathway ensures consistent purity, supporting reproducible results in research and industrial processes.
1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile structure
1202006-91-4 structure
Product Name:1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile
CAS No:1202006-91-4
MF:C13H11F2NO
MW:235.229350328445
CID:1212626
PubChem ID:15550155
Update Time:2025-10-15

1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile
    • SCHEMBL7963641
    • 1202006-91-4
    • DTXSID90573990
    • 1-(2,4-DIFLUOROPHENYL)-4-OXOCYCLOHEXANECARBONITRILE
    • MDL: MFCD17013950
    • Inchi: 1S/C13H11F2NO/c14-9-1-2-11(12(15)7-9)13(8-16)5-3-10(17)4-6-13/h1-2,7H,3-6H2
    • InChI Key: AKVYELPUTIERFM-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1(C#N)CCC(CC1)=O)F

Computed Properties

  • Exact Mass: 235.08087030g/mol
  • Monoisotopic Mass: 235.08087030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 40.9Ų

1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019125088-1g
1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile
1202006-91-4 95%
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$614.25 2023-09-04
Crysdot LLC
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Additional information on 1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile

Professional Introduction to Compound with CAS No 1202006-91-4 and Product Name: 1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile

The compound with the CAS number 1202006-91-4 and the product name 1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both fluorine substituents and a cyano group in its molecular structure contributes to its distinct chemical properties, making it a valuable candidate for further exploration.

Recent research in the domain of synthetic organic chemistry has highlighted the importance of fluorinated aromatic compounds in the design of novel therapeutic agents. The 2,4-difluorophenyl moiety in the compound's structure is particularly noteworthy, as fluorine atoms are known to enhance metabolic stability and binding affinity towards biological targets. This feature has been extensively studied in the development of kinase inhibitors, antiviral agents, and other pharmacologically active molecules. The oxocyclohexane ring further adds to the compound's complexity, providing a scaffold that can be modified to achieve specific biological activities.

In the context of medicinal chemistry, the carbonitrile group at the 1-position of the cyclohexane ring plays a crucial role in modulating the compound's pharmacokinetic profile. Carbonitrile groups are often incorporated into drug molecules due to their ability to improve solubility and bioavailability while also serving as handles for further functionalization. The combination of these structural elements makes 1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile a promising candidate for further investigation.

Current research initiatives are focusing on exploring the pharmacological properties of this compound. Preliminary studies have indicated that it exhibits inhibitory activity against certain enzymes and receptors implicated in various diseases. For instance, its interaction with specific protein targets has been investigated for potential applications in oncology and inflammatory disorders. The fluorine atoms, in particular, have been found to enhance binding interactions, suggesting that this compound may serve as a lead molecule for designing more potent and selective drugs.

The synthesis of this compound involves sophisticated organic transformations that highlight the expertise required in modern pharmaceutical chemistry. The preparation typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group interconversions. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are critical for pharmaceutical applications. The use of fluorinating agents and cyanation reagents underscores the complexity of the synthetic route but also underscores the compound's significance in medicinal chemistry.

From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding mode of this compound with its target proteins. These studies have provided insights into how the 2,4-difluorophenyl and cyano groups interact with biological targets, offering a rational basis for structure-activity relationship (SAR) studies. Such computational approaches are increasingly integral to drug discovery pipelines, enabling researchers to predict and optimize biological activity before experimental validation.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of more complex molecules. Additionally, its stability under various conditions suggests that it could be utilized in industrial processes where chemical robustness is essential. As research continues to uncover new therapeutic possibilities, compounds like 1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile are likely to play a pivotal role in shaping future drug development strategies.

In conclusion, the compound with CAS number 1202006-91-4 and product name 1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in drug discovery efforts. Ongoing research continues to explore its full potential, with applications ranging from therapeutic agents to industrial intermediates. As our understanding of molecular interactions deepens, compounds like this are poised to contribute significantly to advancements in medicine and chemical science.

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